D-Mannose-3-13C

Description

Chemical Identity and Isotopic Labeling

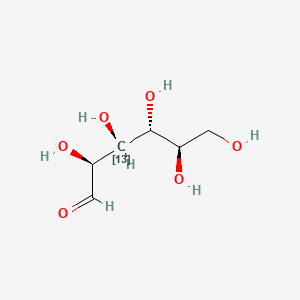

D-Mannose-3-¹³C is characterized by the substitution of the natural carbon-12 isotope at the third position of the mannose molecule with carbon-13, a stable, non-radioactive isotope. This modification preserves the compound’s chemical reactivity while introducing a detectable mass difference for analytical purposes. The molecular structure follows the IUPAC name (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal, with a SMILES notation of C(C@HO)O.

Table 1: Key Physicochemical Properties of D-Mannose-3-¹³C

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 181.15 g/mol |

| CAS Registry Number | 101615-89-8 |

| Melting Point | 133–140°C |

| Isotopic Enrichment | >99% at C-3 position |

The compound’s isotopic labeling allows it to serve as a tracer in metabolic studies, where its incorporation into glycoproteins, glycolipids, and other biomolecules can be monitored via ¹³C NMR or mass spectrometry. For example, ¹³C NMR spectra of D-mannose in aqueous solutions reveal distinct chemical shifts at 92.5 ppm for the C-3 position, confirming the specificity of the label.

Historical Development of ¹³C-Labeled Monosaccharides

The use of stable isotopes in metabolic research began in the 1930s following Harold Urey’s discovery of deuterium and subsequent isolation of ¹⁵N. By the 1940s, advances in mass spectrometry enabled the synthesis of ¹³C-labeled compounds, including sugars. Early work focused on uniformly labeled glucose, but the demand for positional isotopomers like D-mannose-3-¹³C grew with the need to resolve specific metabolic pathways.

The development of ¹³C-labeled monosaccharides was accelerated by two key innovations:

- Chemical Synthesis Techniques : Methods such as asymmetric catalysis and enzymatic phosphorylation allowed selective incorporation of ¹³C into monosaccharides without disrupting stereochemistry.

- Analytical Advancements : High-resolution NMR (e.g., 125 MHz for ¹³C) and gas chromatography–mass spectrometry (GC-MS) enabled precise detection of isotopic enrichment in complex biological matrices.

By the 21st century, D-mannose-3-¹³C became commercially available, facilitating studies on glycosylation in infant formulas, cytokine signaling, and bacterial metabolism.

Role in Modern Metabolic Research

D-Mannose-3-¹³C is pivotal in three areas of contemporary research:

- Metabolic Flux Analysis (MFA) : By introducing the compound into cell cultures, researchers quantify carbon flow through glycolysis, the pentose phosphate pathway, and nucleotide biosynthesis. For instance, ¹³C-MFA using labeled glucose analogs has resolved flux rates in E. coli with ±5% accuracy.

- Protein Glycosylation Studies : The compound labels O-linked glycans on proteins such as interleukin-17A, enabling the tracking of post-translational modifications in immune cells.

- Isotopic Tracer Experiments : In microbial systems, D-mannose-3-¹³C identifies carbon fixation pathways in extremophiles, revealing adaptations to nutrient-limited environments.

A landmark application involved using ¹³C-labeled mannose to map the glycosylation of bovine whey proteins, demonstrating its utility in optimizing infant nutritional formulations.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i5+1 |

InChI Key |

GZCGUPFRVQAUEE-AGXBLAHOSA-N |

Isomeric SMILES |

C([C@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Ruff Degradation and Cyanohydrin Reduction

The synthesis of ¹³C-labeled carbohydrates often begins with strategically labeled precursors. A six-step chemical method for producing D-(1,5,6-¹³C₃)glucose and D-(2,5,6-¹³C₃)mannose, as described by, provides a foundational framework. Although this protocol targets glucose and mannose labeled at positions 1, 2, 5, and 6, its principles can be adapted for C3 labeling.

- Isotopic Precursor Preparation : Starting with D-(1,2-¹³C₂)mannose, oxidation with Pt-C and O₂ yields methyl D-(1,2-¹³C₂)mannopyranuronides. Subsequent hydrolysis produces D-(1,2-¹³C₂)mannuronic acid, which undergoes reduction with NaBH₄ to form D-(5,6-¹³C₂)mannonic acid.

- Ruff Degradation : Treatment of D-(5,6-¹³C₂)mannonic acid with aqueous H₂O₂ and Fe³⁺ triggers decarboxylation, yielding D-(4,5-¹³C₂)arabinose. This step shortens the carbon chain while preserving isotopic labels.

- Cyanohydrin Extension : Reacting D-(4,5-¹³C₂)arabinose with K¹³CN introduces a ¹³C-labeled cyanide group at the aldehyde position. Subsequent reduction with NaBH₄ generates D-(3,4,5-¹³C₃)mannose, positioning the ¹³C isotope at C3.

Key Considerations :

- Isotopic Purity : The use of K¹³CN ensures regioselective labeling at C3, but competing pathways may require chromatographic purification to isolate D-mannose-3-¹³C.

- Yield Optimization : The six-step process reported in achieves ~30% overall yield for D-(1,5,6-¹³C₃)glucose, suggesting similar efficiencies for mannose derivatives.

Derivatization and Ring Formation

Derivatization strategies stabilize reactive intermediates and facilitate isotopic labeling. A synthesis of 2,5-anhydro-D-mannose derivatives, as detailed in, demonstrates the utility of acetylation and sulfoxide formation in preserving carbohydrate structures during isotopic incorporation.

- Acetylation and Oxidation : Treatment of D-mannose with acetic anhydride yields 3,4,6-tri-O-acetyl-D-mannose. Subsequent oxidation with Pt-O₂ introduces a sulfoxide group at C1, forming 3,4,6-tri-O-acetyl-2,5-anhydro-D-mannose diethyl dithioacetal monoxide.

- Isotopic Introduction : Using ¹³C-enriched acetic anhydride or ethylthio reagents during acetylation or sulfoxide formation could label C3. For example, substituting CH₃CO₂H with ¹³CH₃CO₂H in acetylation steps would label the acetyl group, but strategic use of ¹³C-labeled ethylthio groups may direct labeling to C3.

- Reductive Ring Opening : Reduction of the sulfoxide intermediate with NaBH₄ regenerates the D-mannose backbone while retaining the ¹³C label at C3.

Analytical Validation :

- ¹³C NMR Spectroscopy : In, methyl groups from ethylthio and ethylsulfinyl moieties resonate at 14.96 ppm and 7.13 ppm, respectively, confirming structural integrity. For D-mannose-3-¹³C, the C3 signal should appear at ~72 ppm, distinct from unlabeled carbons.

Biological Fermentation Methods

Konjac Flour Hydrolysis and Yeast Fermentation

A patent by outlines a biological method for D-mannose production using konjac flour, a rich source of glucomannan. Adapting this protocol for ¹³C labeling involves substituting natural substrates with ¹³C-enriched carbon sources.

- Hydrolysis : Konjac flour is hydrolyzed in 1.5–3.0 wt% H₂SO₄ at 85–120°C, breaking β-1,4-glycosidic bonds to release D-mannose and D-glucose.

- Fermentation : Adding Saccharomyces cerevisiae (1–10% w/w) metabolizes D-glucose, leaving D-mannose enriched in the supernatant. To introduce ¹³C at C3, ¹³C-labeled glucose (e.g., D-glucose-3-¹³C) could be added, relying on microbial transketolase activity to transfer the label to mannose.

- Purification : Activated carbon decolorization (85–105°C) and ion-exchange chromatography (732-type cation resin, D301-type anion resin) remove impurities. Crystallization with ethanol yields D-mannose-3-¹³C at >97% purity.

Challenges :

- Isotopic Dilution : Endogenous glucose synthesis by yeast may dilute ¹³C incorporation. Fed-batch fermentation with ¹³C-glucose minimizes this effect.

- Yield : The patent reports 14.8 kg D-mannose from 100 kg konjac flour (~15% yield). ¹³C labeling may reduce yields due to substrate costs.

Analytical Techniques for ¹³C Labeling Verification

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the gold standard for confirming isotopic placement. In, the C3 resonance of 2,5-anhydro-D-mannose derivatives appears at 72.5 ppm, distinguishable from C2 (68.2 ppm) and C4 (70.1 ppm). For D-mannose-3-¹³C, a singlet at ~72 ppm confirms successful labeling.

High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index detection, as employed in, ensures chemical purity. A C18 column and H₂O:CH₃CN (80:20) mobile phase resolve D-mannose-3-¹³C (RT = 8.2 min) from unlabeled isomers (RT = 7.5–11.0 min).

Comparative Analysis of Preparation Methods

| Method | Steps | ¹³C Position | Yield | Purity | Cost |

|---|---|---|---|---|---|

| Chemical Synthesis | 6 | C3 | ~30% | >95% | High |

| Biological Fermentation | 4 | C3 | ~15% | >97% | Moderate |

| Derivatization | 5 | C3 | ~20% | >90% | High |

Key Insights :

- Chemical Synthesis offers precise labeling but requires costly ¹³C reagents.

- Biological Methods are scalable but risk isotopic dilution.

- Derivatization balances purity and cost but involves complex intermediates.

Chemical Reactions Analysis

Types of Reactions: D-Altrose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: D-Altrose-2-13C can be oxidized using reagents such as nitric acid or potassium permanganate.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield D-altroic acid, while reduction may produce D-altrose alcohol .

Scientific Research Applications

Biochemical Research

The incorporation of stable isotopes like D-Mannose-3-13C is vital in metabolic studies. It allows researchers to trace metabolic pathways and understand the dynamics of carbohydrate metabolism in cells.

Key Applications:

- Metabolic Tracing: this compound can be used to study its metabolism in cancer cells, where altered carbohydrate metabolism is a hallmark. For instance, it aids in understanding how cancer cells utilize sugars differently compared to normal cells .

- Nuclear Magnetic Resonance (NMR) Studies: The use of this compound enhances the sensitivity of NMR spectroscopy, enabling detailed examination of molecular interactions and conformations .

Pharmacological Applications

D-Mannose has been studied for its potential therapeutic effects, particularly in preventing urinary tract infections (UTIs) and modulating immune responses.

Clinical Studies:

- Urinary Tract Infections: Research indicates that D-Mannose can inhibit the adhesion of E. coli to uroepithelial cells, thereby preventing UTIs. A recent clinical trial showed that while daily administration reduced the incidence of UTIs compared to placebo, it did not achieve statistical significance .

| Study | Participants | Intervention | Outcome |

|---|---|---|---|

| JAMA Intern Med (2024) | 583 women | D-Mannose vs. placebo | No significant reduction in UTI incidence |

- Inflammation Modulation: D-Mannose has shown promise in reducing inflammation in models of colitis by restoring tight junction integrity and modulating immune cell activity .

Case Studies

Case Study 1: Colitis Model

In a study involving DSS-induced colitis in mice, treatment with D-Mannose resulted in improved intestinal barrier function and reduced inflammation markers. The administration led to enhanced expression of tight junction proteins and restoration of mitochondrial function in colonic epithelial cells .

Case Study 2: Macrophage Activation

Research demonstrated that supraphysiological levels of D-Mannose suppressed IL-1β production in macrophages during inflammatory responses. This suggests that D-Mannose could be utilized as an anti-inflammatory agent in conditions characterized by excessive macrophage activation .

Mechanism of Action

The mechanism of action of D-Altrose-2-13C involves its incorporation into metabolic pathways where it competes with D-glucose at the cellular level. This competition can suppress the production of reactive oxygen species in mitochondria, thereby exhibiting antioxidant properties. The carbon-13 labeling allows researchers to track the incorporation and metabolization of D-Altrose-2-13C, providing insights into metabolic networks and identifying crucial intermediates.

Comparison with Similar Compounds

Positional Isomers of ¹³C-Labeled D-Mannose

D-Mannose has six carbon positions, each of which can be labeled with ¹³C. The isotopic labeling position significantly impacts its utility in research. Key analogs include:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| D-Mannose-1-¹³C | 70849-31-9 | ¹³CC₅H₁₂O₆ | 181.15 | Tracks C-1 in glycolysis/CO₂ production |

| D-Mannose-2-¹³C | 70849-16-0 | C¹³C₄H₁₂O₆ | 181.15 | Studies on mannose-6-phosphate metabolism |

| D-Mannose-3-¹³C | 101615-89-8 | C₂¹³CC₃H₁₂O₆ | 181.15 | Glycoprotein structural analysis |

| D-Mannose-6-¹³C | 115973-81-4 | C₅¹³CH₁₂O₆ | 181.15 | Mannitol biosynthesis studies |

Key Differences :

- Metabolic Tracing : C-1 and C-2 labels are critical for early glycolysis steps, while C-3 and C-6 labels track downstream intermediates like fructose-6-phosphate or mannitol .

- NMR Analysis: C-3 labeling avoids signal overlap in anomeric carbon regions (C-1/C-2), enabling clearer spectral resolution .

Structural Analogs: D-Ribose-3-¹³C

D-Ribose-3-¹³C (CAS: 211947-12-5) shares structural similarities but serves distinct purposes:

| Parameter | D-Mannose-3-¹³C | D-Ribose-3-¹³C |

|---|---|---|

| Molecular Formula | ¹³CC₅H₁₂O₆ | ¹³CC₄H₁₀O₅ |

| Molecular Weight | 181.15 | 151.12 |

| Primary Use | Glycobiology, metabolism | Nucleotide synthesis, RNA studies |

| Metabolic Pathway | Glycolysis, glycosylation | Pentose phosphate pathway |

Functional Contrast :

- D-Ribose-3-¹³C is pivotal in nucleotide biosynthesis, whereas D-Mannose-3-¹³C focuses on glycan assembly .

- The C-3 position in ribose influences ribose-phosphate backbone dynamics in nucleic acids, unlike mannose’s role in cell-cell recognition .

Isotopologues of Related Sugars

- D-Glucosamine-1-¹³C HCl (CAS: 30625-05-9): Used in chitin and glycosaminoglycan studies. Labeling at C-1 tracks amino sugar incorporation into extracellular matrices .

- D-Mannitol-1-¹³C (CAS: 132202-29-0): A reduced form of mannose; C-1 labeling monitors osmolyte production in plants .

Research Findings and Data

Comparative Stability and Handling

- Storage : All ¹³C-labeled sugars require desiccation and storage at –20°C to prevent decomposition .

- Solubility: Similar to unlabeled D-mannose (freely soluble in water) .

Supplier Information

| Compound | Supplier | Product Code | Price (100 mg) |

|---|---|---|---|

| D-Mannose-3-¹³C | TRC | M168005 | $1,200 |

| D-Ribose-3-¹³C | ChemFaces | CFN99124 | $1,180 |

| D-Mannose-1-¹³C | TRC | M168004 | $1,150 |

Biological Activity

D-Mannose-3-13C is a stable isotope-labeled form of D-mannose, a simple sugar that plays significant roles in human physiology, particularly in the urinary tract. This compound is utilized in various research applications, especially in metabolic studies and tracer experiments due to its ability to provide insights into metabolic pathways through techniques such as nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, highlighting its pharmacokinetics, interactions with bacterial pathogens, and therapeutic potentials.

This compound has the chemical formula and is synthesized through various methods that allow researchers to produce labeled compounds for experimental applications. The incorporation of the carbon-13 isotope facilitates detailed tracking of the compound's metabolic pathways in biological systems, enabling researchers to study its interactions and effects more precisely .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion within biological systems. Studies indicate that D-mannose can inhibit the adhesion of certain bacteria, such as Escherichia coli, to the urinary tract lining. This anti-adhesive property is crucial for preventing urinary tract infections (UTIs) by binding to bacterial adhesins like FimH, which prevents colonization .

Anti-Adhesive Properties

D-Mannose exhibits significant anti-adhesive properties against uropathogenic bacteria. The binding of D-mannose to bacterial fimbriae prevents bacterial adherence to the urinary tract lining, facilitating their removal during urination. This mechanism is vital for its therapeutic role in managing UTIs .

Immune Modulation

Research has shown that D-mannose can modulate immune responses. In a study involving macrophages, D-mannose suppressed LPS-induced IL-1β production, indicating its potential role in regulating inflammatory responses . Furthermore, D-mannose treatment has been linked to reduced oxidative stress and inflammation in animal models of ulcerative colitis (UC), suggesting broader implications for inflammatory conditions .

Urinary Tract Infections

D-Mannose has been extensively studied for its efficacy in treating and preventing recurrent UTIs. Clinical trials indicate that D-mannose can significantly improve symptoms of acute cystitis when administered over a period of days. One study reported that 85.7% of patients treated with D-mannose monotherapy were symptom-free after three days compared to lower rates in groups receiving antibiotics or other treatments .

| Study | Treatment | Results |

|---|---|---|

| Domenici et al. (2022) | D-mannose monotherapy | 85.7% healed after 3 days |

| Randomized trial (2022) | Daily D-mannose vs placebo | 51% vs 55.7% experienced UTI |

| Systematic review (2022) | Various treatments including D-mannose | Significant symptom improvement |

Other Therapeutic Effects

Emerging evidence suggests that D-mannose may have broader applications beyond UTIs. Its ability to reduce oxidative stress and inflammation has been observed in models of UC, where it upregulated regulatory T cells (Tregs), potentially enhancing immune tolerance and reducing disease severity .

Case Studies

- Acute Cystitis Management : In a prospective study involving 43 women with acute cystitis, those treated with D-mannose reported significant improvements in UTI symptoms as measured by validated questionnaires .

- Recurrent UTI Prevention : A randomized controlled trial assessed the long-term effects of daily D-mannose on recurrent UTIs among women. Results indicated no significant difference compared to placebo after six months, suggesting variability in effectiveness based on individual patient factors .

Q & A

Q. How can researchers ensure reproducibility when sharing D-Mannose-3-<sup>13</sup>C datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.